molecular formula C16H20N2O2 B2983850 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034245-36-6

4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

Cat. No.: B2983850
CAS No.: 2034245-36-6
M. Wt: 272.348
InChI Key: CDJGBDJDAIRSII-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly used in the field of medicinal chemistry, where it has been studied extensively for its pharmacological properties.

Scientific Research Applications

1. Synthesis and Properties of Polyamides

4-tert-butylcatechol derivatives, similar to 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, are used in synthesizing polyamides with flexible main-chain ether linkages. These polyamides demonstrate non-crystalline properties, high solubility in polar solvents, and the ability to form transparent, flexible, and tough films. They also exhibit high thermal stability, with most having glass transition temperatures above 200°C and 10% weight loss temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).

2. Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to this compound, are utilized in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These processes modify the benzene ring and lead to the generation of azocarboxamides and various aryl radicals (Jasch, Höfling, & Heinrich, 2012).

3. Cognitive Enhancement Properties

A related compound, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine, has been identified as a selective inverse agonist at the GABA(A) alpha5 receptors. It enhances performance in animal models of cognition, suggesting potential applications in cognitive enhancement therapies (Chambers et al., 2004).

4. Antitumor Activity

4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound structurally related to this compound, has shown promising antitumor activity against the Hela cell line, indicating potential in cancer treatment research (Ye Jiao et al., 2015).

5. Formation of Gallium(III) Complexes

Derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, which include di-tert-butyl compounds like this compound, are synthesized for chelating gallium(III) complexes. These complexes have potential applications in labeling biomolecules with radioactive gallium for medical imaging and diagnostics (Shetty et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals , suggesting that the compound may interact with biological targets.

Mode of Action

It’s worth noting that similar compounds have been synthesized via amination, reduction, esterification, trityl protection, and condensation steps . These processes could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been noted for their wide range of physiological and pharmacological activities , which suggests that they may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown a wide range of physiological and pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-13(10-18-20-11)9-17-15(19)12-5-7-14(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJGBDJDAIRSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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